An In-depth Technical Guide to 4-Mercaptobenzene-1,3-Diol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Mercaptobenzene-1,3-Diol: Synthesis, Properties, and Applications
Abstract
4-Mercaptobenzene-1,3-diol, also known as 4-thio-resorcinol, is a trifunctional aromatic compound featuring a resorcinol (1,3-dihydroxybenzene) core with a thiol (-SH) substituent. This unique combination of a nucleophilic thiol group and a meta-dihydroxy-substituted benzene ring imparts a distinct set of chemical properties, making it a molecule of significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The resorcinol moiety is a well-established pharmacophore found in numerous therapeutic agents, valued for its antiseptic and tyrosinase inhibitory properties, while the thiol group offers a versatile handle for conjugation, redox activity, and metal chelation.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, spectroscopic characterization, reactivity, and potential applications of 4-Mercaptobenzene-1,3-diol, designed to serve as a foundational resource for scientific professionals.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its structure, which dictates its physical and chemical behavior.
Nomenclature and Identifiers
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Systematic IUPAC Name : 4-Sulfanylbenzene-1,3-diol
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Common Names : 4-Mercaptobenzene-1,3-diol, 4-Thio-resorcinol, 2,4-Dihydroxythiophenol
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Molecular Formula : C₆H₆O₂S
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Molecular Weight : 142.18 g/mol
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CAS Number : While a specific CAS number for this exact structure is not prominently indexed, related isomers like 4-Mercaptobenzene-1,2-diol have the CAS number 27320-22-5.[3] Researchers should verify the identity of any commercial sample with analytical data.
Molecular Structure
The structure consists of a benzene ring substituted with hydroxyl groups at positions 1 and 3 (meta-directing and activating) and a thiol group at position 4. This 1,2,4-trisubstituted pattern results in a specific electronic and steric environment that governs its reactivity.
Caption: 2D structure of 4-Mercaptobenzene-1,3-diol.
Physicochemical Properties
Quantitative data provides a clear profile of the compound's behavior under various conditions. As experimental data for this specific molecule is scarce, many properties are predicted based on its structural analogues.
| Property | Value / Description | Source / Basis |
| Molecular Weight | 142.18 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Analogy to resorcinol and other substituted thiophenols. |
| Melting Point | Not experimentally determined. Likely >100 °C. | Resorcinol (110 °C) and 4-mercaptophenol (32-35 °C) suggest a relatively high melting point due to hydrogen bonding. |
| Boiling Point | Not experimentally determined. Expected to be high with potential decomposition. | Phenolic and thiophenolic compounds have high boiling points. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water. Soluble in aqueous base. | Presence of polar -OH and -SH groups. |
| Acidity (pKa) | -SH: ~6-7-OH: ~9-10 | Thiophenols are generally more acidic than phenols. The electron-donating -OH groups slightly decrease the acidity of the thiol compared to unsubstituted thiophenol (pKa ~6.6). The pKa of the phenolic protons is similar to that of resorcinol (~9.15). |
| XLogP3 | ~2.0 (Predicted) | Based on computational models for related structures like 4-mercaptobenzene-1,2-diol.[3] |
| Hydrogen Bond Donors | 3 | One S-H and two O-H groups.[3] |
| Hydrogen Bond Acceptors | 3 | One sulfur and two oxygen atoms.[3] |
Synthesis and Purification
The introduction of a thiol group onto a phenol ring can be challenging. Direct electrophilic sulfonation followed by reduction is often complicated by the high reactivity of the phenol ring. A more robust and widely applicable method is the Newman-Kwart Rearrangement , which allows for the conversion of a phenol into a thiophenol.[4][5]
Proposed Synthetic Pathway via Newman-Kwart Rearrangement
This multi-step synthesis begins with the readily available starting material, resorcinol (benzene-1,3-diol). The key transformation involves the thermal or catalyzed rearrangement of an O-aryl thiocarbamate to its S-aryl isomer, which can then be hydrolyzed to yield the target thiophenol.[6]
Caption: Proposed synthesis workflow for 4-Mercaptobenzene-1,3-diol.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on the Newman-Kwart rearrangement and should be optimized for safety and yield.
Step 1: Synthesis of O-(2,4-dihydroxyphenyl) dimethylcarbamothioate
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add resorcinol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
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Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the most acidic phenolic hydroxyl group, forming the corresponding phenoxide, which is a potent nucleophile.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
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Re-cool the mixture to 0 °C and add a solution of N,N-dimethylthiocarbamoyl chloride (1.05 eq) in anhydrous DMF dropwise.
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Stir the reaction at room temperature overnight. Monitor by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the O-aryl thiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(2,4-dihydroxyphenyl) dimethylcarbamothioate
-
Place the purified O-aryl thiocarbamate from Step 1 in a flask suitable for high-temperature reactions (e.g., using a sand bath or heating mantle).
-
Heat the compound under an inert atmosphere to 220-250 °C. The reaction is typically complete within 1-3 hours. Causality: The high thermal energy overcomes the activation barrier for the intramolecular nucleophilic aromatic substitution, where the sulfur atom attacks the ipso-carbon, driven by the formation of the more stable C=O double bond from the C=S bond.[4]
-
Alternatively, for substrates sensitive to high temperatures, photoredox catalysis at ambient temperature can be employed.[7]
-
Cool the reaction mixture and purify the resulting S-aryl isomer, which may be a solid or a viscous oil, by chromatography.
Step 3: Hydrolysis to 4-Mercaptobenzene-1,3-diol
-
Dissolve the S-aryl thiocarbamate from Step 2 in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 eq).
-
Heat the mixture to reflux and stir for 4-12 hours until TLC indicates the complete consumption of the starting material. Causality: The strong base hydrolyzes the thiocarbamate ester linkage, liberating the thiolate anion and dimethylamine.
-
Cool the reaction mixture to room temperature and acidify carefully with cold 2M hydrochloric acid (HCl) to a pH of ~2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography to obtain pure 4-Mercaptobenzene-1,3-diol.
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on established chemical shift and absorption frequency principles.
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5-10.5 ppm (s, 2H, Ar-OH): Broad singlets for the phenolic protons.δ ~7.0-7.2 ppm (d, 1H, Ar-H): Doublet for the proton ortho to the -SH group.δ ~6.3-6.5 ppm (m, 2H, Ar-H): Multiplet for the remaining two aromatic protons.δ ~3.3-3.5 ppm (s, 1H, -SH): Singlet for the thiol proton, which can be exchangeable with D₂O. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155-160 ppm (2C, C-OH)δ ~130 ppm (1C, Ar-CH)δ ~115-120 ppm (1C, C-SH)δ ~105-110 ppm (2C, Ar-CH) |
| IR Spectroscopy (KBr, cm⁻¹) | ~3200-3500 cm⁻¹ (broad, O-H stretch)~3000-3100 cm⁻¹ (C-H stretch, aromatic)~2550-2600 cm⁻¹ (weak, S-H stretch)~1580-1610 cm⁻¹ (C=C stretch, aromatic)~1150-1250 cm⁻¹ (C-O stretch, phenol)~600-700 cm⁻¹ (C-S stretch) |
| Mass Spec. (EI) | m/z 142 : Molecular ion (M⁺)m/z 109 : [M-SH]⁺, loss of sulfhydryl radical.m/z 81 : [M-SH-CO]⁺, subsequent loss of carbon monoxide from the phenol ring. |
Note: NMR chemical shifts are highly dependent on the solvent and concentration. The values provided are estimates.[8][9]
Reactivity Profile
The chemistry of 4-Mercaptobenzene-1,3-diol is dominated by the interplay of its three functional groups.
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Thiol (-SH) Group : This group is the most nucleophilic and acidic site on the molecule.
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Acidity : It is readily deprotonated by bases to form a thiolate (RS⁻), a powerful nucleophile for S-alkylation and S-acylation reactions.
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Oxidation : Thiols are susceptible to oxidation. Mild oxidizing agents (e.g., I₂, air) will convert it to the corresponding disulfide (dimer).[10] Stronger oxidizing agents (e.g., H₂O₂, KMnO₄) can oxidize it further to sulfonic acid (-SO₃H).[11]
-
-
Hydroxyl (-OH) Groups : These groups behave as typical phenols.
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Acidity : They are weakly acidic and can be deprotonated by strong bases.
-
Reactivity : They can undergo O-alkylation or O-acylation, though this typically requires harsher conditions than the corresponding reactions at the sulfur atom.
-
-
Aromatic Ring : The ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating and ortho-, para-directing effects of the two hydroxyl groups and the thiol group. The positions ortho and para to the existing substituents are highly susceptible to reactions like halogenation, nitration, and formylation.
Caption: Key reactivity pathways of 4-Mercaptobenzene-1,3-diol.
Potential Applications and Research Interest
The unique structural features of 4-Mercaptobenzene-1,3-diol position it as a valuable molecule for various advanced applications.
Medicinal Chemistry and Drug Development
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Enzyme Inhibition : Resorcinol derivatives are known inhibitors of tyrosinase, an enzyme involved in melanin production, making them targets for skin-whitening agents and treatments for hyperpigmentation.[12] The addition of a thiol group could modulate this activity or introduce new inhibitory profiles against other enzymes, such as matrix metalloproteinases or kinases, where thiols can act as key binding groups.
-
Antioxidant Properties : Both phenols and thiols are known antioxidants. This compound could act as a potent radical scavenger, protecting cells from oxidative stress, a pathological feature of many diseases. Thiophenols are recognized as versatile intermediates in the synthesis of a wide range of pharmaceuticals.[13]
-
Bio-conjugation : The thiol group provides a specific site for conjugation to biomolecules or drug delivery systems through stable thioether linkages, enabling the development of targeted therapeutics.
Materials Science
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Polymer Synthesis : As a trifunctional monomer, it can be used to create cross-linked polymers, resins, and dendrimers. Resorcinol-formaldehyde resins are important industrial adhesives, and the incorporation of a thiol group could be used to create novel materials with enhanced properties, such as sulfur-vulcanizable resins.[2][14]
-
Self-Assembled Monolayers (SAMs) : Thiophenols are the cornerstone of SAM technology, forming highly ordered layers on gold and other metal surfaces. 4-Mercaptobenzene-1,3-diol could be used to create functionalized surfaces with specific hydrophilic and hydrogen-bonding properties for applications in biosensors, electronics, and corrosion inhibition.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards : Expected to be harmful if swallowed or inhaled. Causes skin and serious eye irritation. Like many phenols and thiols, it may be toxic to aquatic life.
-
Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage : Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group to disulfide.[10]
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